Edaravone D5

Description

Properties

IUPAC Name |

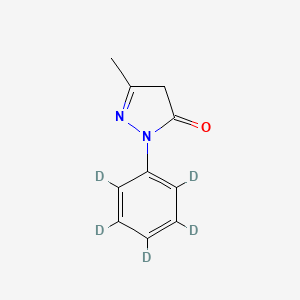

5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELUYTUMUWHWMC-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=N2)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Edaravone: A Technical Guide for Researchers

An In-depth Examination of the Free Radical Scavenging and Neuroprotective Properties of Edaravone and its Deuterated Analog, Edaravone D5

Introduction

Edaravone is a neuroprotective agent utilized in the management of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3][4][5] Its therapeutic efficacy is primarily attributed to its potent activity as a free radical scavenger.[1][2][6][7] This technical guide provides a comprehensive overview of the mechanism of action of Edaravone, with a note on its deuterated analog, this compound. This compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is principally employed as an internal standard in analytical and pharmacokinetic studies due to its identical chemical properties but distinct mass.[1][6][8][9][10] The fundamental mechanism of action of this compound is identical to that of Edaravone.

Core Mechanism of Action: Free Radical Scavenging

The central mechanism of Edaravone's neuroprotective effect is its ability to quench a variety of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1][2][6][7] Edaravone effectively scavenges both lipid- and water-soluble peroxyl radicals, inhibiting the chain reactions of lipid peroxidation and preserving the integrity of cellular membranes.[8][11][12]

The chemical structure of Edaravone, with its pyrazolone ring, facilitates the donation of an electron to neutralize free radicals.[11] The scavenging process involves the edaravone anion donating an electron to a radical, which subsequently leads to the formation of a stable, non-toxic product.[11]

Key Reactive Species Scavenged by Edaravone:

It is important to note that Edaravone has no discernible effect on superoxide production.[1]

Signaling Pathways Modulated by Edaravone

Beyond direct radical scavenging, Edaravone influences several intracellular signaling pathways implicated in oxidative stress, inflammation, and apoptosis.

Nrf2/HO-1 Pathway Activation

Edaravone has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a critical role in the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). The activation of the Nrf2/HO-1 pathway by Edaravone enhances the endogenous antioxidant capacity of cells, providing a secondary layer of defense against oxidative damage.

Anti-inflammatory Pathways

Edaravone exhibits anti-inflammatory properties by modulating inflammatory signaling cascades. It has been observed to decrease the production of pro-inflammatory cytokines, thereby reducing neuroinflammation, a common feature in neurodegenerative conditions.

Anti-apoptotic Pathways

By mitigating oxidative stress, Edaravone indirectly inhibits apoptotic pathways. Oxidative stress is a potent trigger for programmed cell death. By neutralizing ROS, Edaravone helps to maintain mitochondrial integrity and prevent the activation of caspases and other apoptotic effectors.

Quantitative Data on Edaravone's Activity

The antioxidant and neuroprotective effects of Edaravone have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | IC50 | Varies by study | [13] |

| Lipid Peroxidation Inhibition | IC50 | 15.3 µM (rat brain homogenate) | [11] |

| Hydroxyl Radical Scavenging | Rate Constant | 1.35 × 10¹⁰ M⁻¹ s⁻¹ | [14] |

| Clinical Trial | Endpoint | Result | Reference |

| Phase 3 (ALS) | Change in ALSFRS-R score | Significant slowing of decline | |

| Oral Edaravone (Phase 3) | Safety and Tolerability | Generally safe and well-tolerated | [2] |

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of Edaravone.

Methodology:

-

A stock solution of DPPH in methanol is prepared.

-

Various concentrations of Edaravone are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with Edaravone.

-

The IC50 value (the concentration of Edaravone required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

References

- 1. This compound | C10H10N2O | CID 46215970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 3. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating Edaravone Use for Management of Amyotrophic Lateral Sclerosis (ALS): A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. als.org [als.org]

- 6. clearsynth.com [clearsynth.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | CAS No- 1228765-67-0 | Simson Pharma Limited [simsonpharma.com]

- 11. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. theclinivex.com [theclinivex.com]

- 14. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Edaravone-D5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the synthesis and characterization of Edaravone-D5, a deuterated analog of the neuroprotective agent Edaravone. This document provides detailed experimental protocols, comprehensive characterization data, and visual representations of key processes to facilitate its application in research settings.

Introduction

Edaravone is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3][4] Its mechanism of action is primarily attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress and subsequent cellular damage.[1][2][4][5] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, have gained significant interest in pharmaceutical research. This isotopic substitution can lead to improved pharmacokinetic profiles, such as a longer half-life and altered metabolism, by strengthening the chemical bonds susceptible to enzymatic cleavage.[6][7][8] Edaravone-D5, with deuterium atoms incorporated into the phenyl ring, is a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis.[9][10]

Synthesis of Edaravone-D5

The synthesis of Edaravone-D5 can be achieved through a modified Knorr pyrazole synthesis, a well-established method for the preparation of pyrazolone derivatives.[6][8][11] This approach involves the condensation of a deuterated phenylhydrazine with a β-ketoester.

Proposed Synthetic Scheme

The synthesis proceeds via the reaction of phenylhydrazine-d5 with ethyl acetoacetate in a suitable solvent, followed by cyclization to form the deuterated pyrazolone ring.

Reaction: Phenylhydrazine-d5 + Ethyl Acetoacetate → 3-methyl-1-(phenyl-d5)-2-pyrazolin-5-one (Edaravone-D5)

Experimental Protocol: Synthesis of Edaravone-D5

This protocol is adapted from established methods for the synthesis of Edaravone and its analogs.

Materials:

-

Phenylhydrazine-d5

-

Ethyl acetoacetate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine-d5 (1 equivalent) in ethanol.

-

Add ethyl acetoacetate (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Induce crystallization by adding diethyl ether and cooling the mixture in an ice bath.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain Edaravone-D5 as a crystalline solid.

Characterization of Edaravone-D5

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Edaravone-D5.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅D₅N₂O | [9][12][13] |

| Molecular Weight | 179.23 g/mol | [9][10][12][13] |

| Appearance | Pale beige to white solid | [14] |

| Melting Point | Approx. 127-130 °C | [15] |

| Solubility | Soluble in methanol and ethanol | [5] |

Spectroscopic and Chromatographic Data

| Analysis Method | Expected Results |

| ¹H NMR | Absence of signals corresponding to the phenyl protons. Presence of signals for the methyl and methylene protons of the pyrazolone ring. |

| ¹³C NMR | Presence of signals for all 10 carbon atoms. The signals for the deuterated phenyl carbons may show splitting due to C-D coupling. |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ ion at m/z consistent with the molecular formula C₁₀H₅D₅N₂OH⁺. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. The retention time will be similar to that of unlabeled Edaravone under the same conditions. |

Experimental Protocol: Characterization of Edaravone-D5

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of Edaravone-D5 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The absence of signals in the aromatic region (typically ~7-8 ppm for Edaravone) confirms the deuteration of the phenyl ring. The characteristic signals for the methyl protons (singlet, ~2.2 ppm) and the methylene protons (singlet, ~3.4 ppm) should be observed.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. All expected carbon signals should be present. The signals corresponding to the deuterated phenyl carbons may exhibit splitting patterns due to carbon-deuterium coupling.

2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Edaravone-D5 in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Interpretation: The resulting mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at the calculated m/z for C₁₀H₅D₅N₂OH⁺, confirming the molecular weight and isotopic incorporation.

3. High-Performance Liquid Chromatography (HPLC)

-

Method: A reverse-phase HPLC method can be employed.[16][17]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at approximately 245 nm.

-

-

Sample Preparation: Prepare a standard solution of Edaravone-D5 in the mobile phase.

-

Analysis: Inject the sample and record the chromatogram.

-

Data Interpretation: The purity of the sample can be determined by the area percentage of the main peak.

Visualizing Key Processes with Graphviz

Edaravone's Mechanism of Action: Free Radical Scavenging

Edaravone exerts its neuroprotective effects by scavenging free radicals, which are implicated in the pathophysiology of neurodegenerative diseases.[1][2][3][4] The diagram below illustrates the proposed mechanism of action.

Experimental Workflow: Synthesis of Edaravone-D5

The following workflow diagram outlines the key steps in the synthesis and purification of Edaravone-D5.

Experimental Workflow: Characterization of Edaravone-D5

This diagram illustrates the logical flow of the characterization process for the synthesized Edaravone-D5.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 5. 3-Methyl-1-phenyl-2-pyrazolin-5-one [chembk.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. veeprho.com [veeprho.com]

- 11. name-reaction.com [name-reaction.com]

- 12. Edaravone D5 | C10H10N2O | CID 46215970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. alentris.org [alentris.org]

- 14. Edaravone-D5 - Daicel Pharma Standards [daicelpharmastandards.com]

- 15. chemimpex.com [chemimpex.com]

- 16. mdpi.com [mdpi.com]

- 17. sryahwapublications.com [sryahwapublications.com]

Physical and chemical properties of Edaravone D5.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaravone, a potent free radical scavenger, has demonstrated significant neuroprotective effects and is utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Edaravone D5 is the deuterated analog of Edaravone, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic labeling provides a valuable tool for researchers in various applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

Table 1: General and Physical Properties of this compound and Edaravone

| Property | This compound | Edaravone |

| IUPAC Name | 5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one[4] | 5-methyl-2-phenyl-4H-pyrazol-3-one |

| Synonyms | Edaravone-d5, MCI-186-d5[2][5] | MCI-186, Radicava |

| CAS Number | 1228765-67-0[1][2][3] | 89-25-8[6] |

| Molecular Formula | C₁₀H₅D₅N₂O[1][2][7] | C₁₀H₁₀N₂O |

| Molecular Weight | 179.23 g/mol [1][2][3][7] | 174.20 g/mol |

| Appearance | White to off-white powder or crystals[1][2][3][6] | White to off-white crystalline powder |

| Melting Point | Not available | 127 - 131 °C[6] |

| Boiling Point | Not available | 287 °C (at 265 mmHg) |

| Storage | 2-8°C[1], Freezer (-20°C) for long-term storage[7] | Room temperature |

Table 2: Solubility Profile of Edaravone

| Solvent | Solubility |

| Acetic Acid | Freely Soluble |

| Methanol | Freely Soluble |

| Ethanol | Freely Soluble |

| Water | Slightly Soluble[8][9] |

| Diethyl Ether | Slightly Soluble |

| Dichloromethane | Soluble (xE = 0.0688 at 298.15 K)[9] |

| Glyceline (ChCl:GL = 1:2) | Highly Soluble (xE = 0.158, cE = 302.96 mg/mL at 298.15 K)[9] |

| Ethaline (ChCl:EG = 1:2) | Highly Soluble (xE = 0.105, cE = 191.06 mg/mL at 298.15 K)[9] |

Mechanism of Action: Free Radical Scavenging

The therapeutic effects of Edaravone are attributed to its potent antioxidant properties as a free radical scavenger. The mechanism of action for this compound is presumed to be identical to that of Edaravone. It effectively quenches various reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.

Caption: Free radical scavenging mechanism of Edaravone.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated stability-indicating RP-HPLC method is crucial for the accurate quantification of Edaravone and its deuterated analog. While a specific validated method for this compound is not detailed in the public domain, methods developed for Edaravone can be adapted. This compound is often used as an internal standard in such analyses.[7][10]

Table 3: Example HPLC Method Parameters for Edaravone Analysis [10]

| Parameter | Condition |

| Column | Reverse phase C18 Kromasil (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Water: Acetonitrile (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 243 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

digraph "HPLC_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General HPLC Workflow for this compound Analysis", pad="0.5", nodesep="0.5", ranksep="0.5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4", arrowhead=normal];// Nodes Sample_Prep [label="Sample Preparation\n(e.g., Dissolution in Methanol)", fillcolor="#FBBC05"]; HPLC_System [label="HPLC System\n(Pump, Injector, Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Chromatographic Separation\n(Isocratic or Gradient Elution)"]; Detection [label="UV Detection\n(e.g., at 243 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Peak Integration, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> HPLC_System [label="Injection"]; HPLC_System -> Separation; Separation -> Detection; Detection -> Data_Analysis; }

Caption: A typical workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound. The absence of signals in the aromatic region of the ¹H-NMR spectrum corresponding to the phenyl group confirms the successful deuteration. ¹³C-NMR provides information on the carbon skeleton.

Experimental Considerations:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used.[11]

-

Internal Standard: Tetramethylsilane (TMS) is typically used for referencing chemical shifts.[11]

-

Analysis: The ¹H-NMR spectrum of this compound will show signals for the methyl and methylene protons, while the aromatic proton signals will be absent. The ¹³C-NMR spectrum will show signals for all carbon atoms, though the signals for the deuterated carbons may be broader or show altered splitting patterns.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound. High-resolution mass spectrometry (HR-MS) provides accurate mass data, confirming the elemental composition.[12]

Experimental Considerations:

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for the analysis of Edaravone and its analogs.[11][12]

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide structural information. The fragmentation of Edaravone typically involves cleavages of the pyrazolone ring and losses from the phenyl group. For this compound, the fragmentation pattern will show a mass shift of +5 amu for fragments containing the deuterated phenyl ring.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal behavior of the compound. For crystalline Edaravone, a sharp endothermic peak corresponding to its melting point is observed.[13] While a specific thermogram for this compound is not available, it is expected to exhibit a similar profile to non-deuterated Edaravone.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds like Edaravone. The method is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

Mix various concentrations of the this compound solution with the DPPH solution.

-

Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity.

Caption: A simplified workflow for the DPPH antioxidant assay.

Conclusion

This compound serves as an indispensable tool for researchers in the field of neuropharmacology and drug metabolism. Its physical and chemical properties are closely related to its non-deuterated counterpart, with the key difference being the isotopic labeling that enables its use in sensitive analytical methodologies. The well-established free radical scavenging mechanism of Edaravone provides a solid foundation for understanding the therapeutic potential and for the design of experiments involving this compound. The experimental protocols outlined in this guide offer a starting point for the characterization and evaluation of this important research compound.

References

- 1. Edaravone-D5 - Analytica Chemie [analyticachemie.in]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C10H10N2O | CID 46215970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Edaravone(89-25-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HR‐MS Analysis of the Covalent Binding of Edaravone to 5‐Formylpyrimidine Bases and a DNA Oligonucleotide Containing a 5‐Formylcytidine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

Edaravone-D5: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Edaravone-D5, a deuterium-labeled stable isotope of the neuroprotective drug Edaravone. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the quantitative analysis of Edaravone in various biological matrices. This document details the synthesis, analytical methodologies, and key validation parameters of Edaravone-D5 as an internal standard, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to Edaravone and the Role of Internal Standards

Edaravone is a potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Accurate quantification of Edaravone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Edaravone-D5, is the gold standard for quantitative bioanalysis using mass spectrometry. Internal standards are essential for correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method. Edaravone-D5, being chemically identical to Edaravone but with a different mass, co-elutes with the analyte and experiences similar ionization efficiency, making it an ideal internal standard.

Synthesis of Edaravone-D5

The synthesis of Edaravone-D5 is analogous to the well-established Knorr pyrazole synthesis for unlabeled Edaravone. The key difference lies in the use of a deuterated starting material, specifically phenylhydrazine-d5.

Reaction Scheme:

Figure 1: General synthesis scheme for Edaravone-D5.

Detailed Protocol:

While a specific, publicly available, detailed protocol for the synthesis of Edaravone-D5 is not readily found, the following is a generalized procedure based on the known synthesis of Edaravone.

-

Reaction Setup: In a reaction vessel, dissolve phenylhydrazine-d5 in a suitable solvent, such as ethanol or a mixture of water and a miscible organic solvent.

-

Addition of Reactant: Slowly add ethyl acetoacetate to the solution of phenylhydrazine-d5 while stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Cyclization: The reaction mixture is then heated under reflux to facilitate the cyclization and formation of the pyrazolinone ring.

-

Purification: After the reaction is complete, the mixture is cooled, and the crude Edaravone-D5 is isolated by filtration. The product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final high-purity product.

Application of Edaravone-D5 in Bioanalytical Methods

Edaravone-D5 is primarily used as an internal standard in LC-MS/MS methods for the quantification of Edaravone in biological matrices such as plasma, urine, and cerebrospinal fluid (CSF).

Experimental Workflow

The general workflow for the quantification of Edaravone using Edaravone-D5 as an internal standard is depicted below.

Figure 2: Experimental workflow for Edaravone quantification.

Detailed Experimental Protocol: LC-MS/MS Method

The following protocol is a representative example of an LC-MS/MS method for the quantification of Edaravone in plasma using Edaravone-D5 as an internal standard.

3.2.1. Sample Preparation

-

To 50 µL of plasma sample, add 10 µL of Edaravone-D5 internal standard working solution (e.g., 200 ng/mL in methanol).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3.2.2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the method |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

3.2.3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Edaravone) | m/z 175.1 → 133.1 |

| MRM Transition (Edaravone-D5) | m/z 180.1 → 133.1 or other specific fragment |

Method Validation Data

A summary of typical validation parameters for an LC-MS/MS method for the quantification of Edaravone in human plasma using Edaravone-D5 as an internal standard is presented below.

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Mechanism of Action of Edaravone: Signaling Pathways

Edaravone exerts its neuroprotective effects through multiple mechanisms, primarily by scavenging free radicals and modulating key signaling pathways involved in oxidative stress and neuronal survival.

Nrf2/ARE Signaling Pathway

Edaravone is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a major regulator of cellular defense against oxidative stress.

Applications of Edaravone in Neurological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edaravone, a potent free radical scavenger, has emerged as a significant therapeutic agent in the management of neurological disorders characterized by oxidative stress. Initially approved for acute ischemic stroke in Japan, its application has expanded to the treatment of amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the applications of edaravone in neurological research, with a particular focus on its mechanism of action, preclinical and clinical findings, and relevant experimental protocols. While the exploration of deuterated forms of edaravone is a logical step in drug development to potentially improve pharmacokinetic and pharmacodynamic properties, publicly available research specifically detailing deuterated edaravone is limited at present. Therefore, this guide will focus on the extensive data available for edaravone, providing a foundational understanding for researchers and developers interested in this neuroprotective agent and its potential future iterations.

Introduction to Edaravone and the Rationale for Deuteration

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a small-molecule antioxidant that readily crosses the blood-brain barrier.[1] Its primary mechanism of action involves scavenging of free radicals, thereby mitigating oxidative damage to neurons and other cells in the central nervous system.[2][3] Oxidative stress is a key pathological feature in numerous neurological diseases, including ALS, ischemic stroke, Alzheimer's disease, and Parkinson's disease.[4][5][6]

Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to improve metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable dosing regimen. While specific data on deuterated edaravone is not widely available, the principles of deuteration suggest it could offer an enhanced therapeutic profile for this neuroprotective agent.

Mechanism of Action of Edaravone

Edaravone exerts its neuroprotective effects through multiple pathways, primarily centered around its potent antioxidant properties.

-

Free Radical Scavenging: Edaravone effectively scavenges various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are highly damaging to cellular components.[1][7] By neutralizing these free radicals, edaravone prevents lipid peroxidation of cell membranes and subsequent neuronal damage.[2]

-

Anti-inflammatory Effects: Edaravone has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the resident immune cells of the brain.[3]

-

Modulation of Cellular Pathways: Recent preclinical research suggests that edaravone may also modulate key cellular pathways involved in neurodegeneration, such as the SIRT1-XBP1 pathway, and may help in correcting the mislocalization of TDP-43, a protein implicated in the pathology of ALS.[8]

Below is a diagram illustrating the proposed signaling pathways influenced by edaravone.

Caption: Proposed mechanism of action of edaravone in mitigating neurodegeneration.

Preclinical Research Applications

Edaravone has been extensively studied in various animal models of neurological diseases, demonstrating its neuroprotective potential.

Amyotrophic Lateral Sclerosis (ALS)

In preclinical models of ALS, such as the wobbler mouse and mutant SOD1 transgenic mice, edaravone has been shown to delay the onset of motor deficits, reduce motor neuron loss, and decrease markers of oxidative stress.[9]

Ischemic Stroke

In rodent models of ischemic stroke, edaravone administration has been found to reduce infarct volume, decrease brain edema, and improve neurological outcomes.[10]

Alzheimer's Disease (AD)

Studies using mouse models of AD have shown that edaravone can reduce the deposition of amyloid-beta plaques, decrease tau hyperphosphorylation, and improve cognitive deficits.[5][6]

Other Neurological Conditions

Preclinical evidence also supports the potential therapeutic use of edaravone in other neurological conditions, including traumatic brain injury, Parkinson's disease, and frontotemporal dementia.[2][11][12]

Clinical Research Applications and Data

Clinical trials have established the efficacy and safety of edaravone in specific patient populations with neurological disorders.

Amyotrophic Lateral Sclerosis (ALS)

A pivotal Phase 3 clinical trial (MCI186-19) demonstrated that edaravone significantly slowed the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score in a specific subgroup of patients with early-stage ALS.[13]

Table 1: Key Efficacy Data from Edaravone Phase 3 Trial in ALS (Study MCI186-19)

| Parameter | Edaravone Group | Placebo Group | p-value |

| Change in ALSFRS-R Score at 24 Weeks | -5.01 ± 0.64 | -7.50 ± 0.66 | 0.0013 |

| Reduction in Decline Rate | - | 33% | - |

Data from post-hoc analyses of Study MCI186-19.[13]

Ischemic Stroke

In Japan, edaravone is approved for the treatment of acute ischemic stroke. Clinical studies have shown that it can improve neurological outcomes and activities of daily living in these patients.[14][15]

Pharmacokinetics of Edaravone

Understanding the pharmacokinetic profile of edaravone is crucial for its clinical application.

Table 2: Pharmacokinetic Parameters of Intravenous and Oral Edaravone

| Parameter | Intravenous (60 mg) | Oral Suspension (105 mg) |

| Bioavailability | 100% | ~57%[16] |

| Tmax (Time to Maximum Concentration) | End of infusion | 0.3 - 0.8 hours[17] |

| Half-life (t1/2) | 4.5 - 9 hours[16] | Not specified |

| Volume of Distribution (Vd) | 63.1 L[16] | Not specified |

| Protein Binding | ~92% (mainly to albumin)[4] | ~92% (mainly to albumin) |

| Metabolism | Metabolized to inactive sulfate and glucuronide conjugates[4] | Metabolized to inactive sulfate and glucuronide conjugates |

| Elimination | Primarily renal excretion of metabolites[4] | Primarily renal excretion of metabolites |

Experimental Protocols

This section provides an overview of key experimental methodologies used in edaravone research.

Synthesis of Edaravone

A common method for the synthesis of edaravone involves the Knorr pyrazole synthesis.[1]

Caption: Simplified workflow for the synthesis of edaravone.

Protocol:

-

Reaction Setup: Phenylhydrazine and ethyl acetoacetate are reacted in a suitable solvent, often ethanol or acetic acid.

-

Condensation: The reaction mixture is typically heated under reflux to facilitate the condensation reaction.

-

Crystallization: Upon cooling, edaravone crystallizes out of the solution.

-

Purification: The crude product is then collected by filtration and can be further purified by recrystallization to obtain high-purity edaravone.

In Vitro Antioxidant Activity Assay (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds like edaravone.

Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Sample Preparation: Edaravone is dissolved in the same solvent at various concentrations.

-

Reaction: The edaravone solutions are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Animal Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents to study the effects of neuroprotective agents.

Protocol:

-

Anesthesia: The animal (e.g., rat or mouse) is anesthetized.

-

Surgical Procedure: A small incision is made in the neck to expose the common carotid artery. A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

-

Occlusion Period: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia.

-

Reperfusion: The filament is then withdrawn to allow for reperfusion of the ischemic territory.

-

Drug Administration: Edaravone or a vehicle control is administered at a predetermined time point (before, during, or after ischemia).

-

Neurological Assessment: Neurological deficits are assessed at various time points after the procedure using standardized scoring systems.

-

Histological Analysis: The animal is euthanized at the end of the experiment, and the brain is removed for histological analysis to determine the infarct volume.

Quantification of Edaravone in Biological Samples (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying edaravone in biological matrices such as plasma.[18]

Caption: Workflow for the quantification of edaravone using LC-MS/MS.

Protocol:

-

Sample Preparation: Proteins are precipitated from the plasma sample using a suitable organic solvent (e.g., acetonitrile). The supernatant containing edaravone is collected.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph equipped with a suitable column (e.g., C18) to separate edaravone from other components in the sample.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Edaravone is ionized, and specific precursor and product ion transitions are monitored for quantification.

-

Quantification: The concentration of edaravone in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.

Future Directions and Conclusion

Edaravone has demonstrated significant promise as a neuroprotective agent for debilitating neurological disorders. Its established efficacy in certain patient populations with ALS and ischemic stroke underscores the therapeutic potential of targeting oxidative stress. While the current body of research on deuterated edaravone is nascent, the well-understood benefits of deuteration in drug development suggest that a deuterated analog of edaravone could offer an improved pharmacokinetic profile, potentially leading to enhanced efficacy and patient compliance. Further research into the synthesis, preclinical testing, and clinical evaluation of deuterated edaravone is warranted to explore this potential. This technical guide serves as a foundational resource for researchers and drug developers, providing a comprehensive overview of the current knowledge on edaravone and a framework for future investigations into its deuterated and other next-generation analogs.

References

- 1. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical validation of a novel oral Edaravone formulation for treatment of frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Edaravone alleviates Alzheimer's disease-type pathologies and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. alsnewstoday.com [alsnewstoday.com]

- 9. researchgate.net [researchgate.net]

- 10. Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Edaravone prevents memory impairment in an animal model of post-traumatic distress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Post-hoc analyses of the edaravone clinical trials Study 16 and Study 19: a step toward more efficient clinical trial designs in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of Edaravone on Neurological Symptoms in Real-World Patients With Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Pharmacokinetics, Safety, and Drug‐Drug Interactions of an Oral Suspension of Edaravone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Edaravone-D5 in Advancing In Vitro and In Vivo Research of Edaravone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Edaravone, a potent free radical scavenger, has garnered significant attention in the scientific community for its neuroprotective properties. Approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, its mechanism of action is centered on mitigating oxidative stress, a key pathological factor in various neurological disorders.[1][2][3] To rigorously evaluate its efficacy, safety, and pharmacokinetic profile in both laboratory (in vitro) and animal (in vivo) models, precise and reliable analytical methods are paramount. This is where Edaravone-D5, a deuterated analogue of Edaravone, plays a critical role. This technical guide provides an in-depth overview of the application of Edaravone-D5 in research settings, focusing on its use as an internal standard in analytical methodologies that underpin the in vitro and in vivo studies of Edaravone.

Understanding Edaravone-D5

Edaravone-D5 is a stable isotope-labeled version of Edaravone where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms.[4][5] This substitution results in a molecule that is chemically identical to Edaravone in its reactivity and biological behavior but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled Edaravone by mass spectrometry, making it an ideal internal standard for quantitative analysis.[6]

The primary application of Edaravone-D5 is in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accuracy and precision of Edaravone concentration measurements in various biological matrices like plasma, cerebrospinal fluid, and tissue homogenates.[6]

Core Applications of Edaravone-D5 in Research

The use of Edaravone-D5 is integral to a wide range of studies aimed at elucidating the therapeutic potential of Edaravone.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. In these studies, Edaravone-D5 is spiked into biological samples as an internal standard before sample preparation and analysis. Its presence helps to correct for any variability that may occur during the analytical process, such as extraction inefficiencies or instrument fluctuations.

Key Pharmacokinetic Parameters Determined Using Edaravone-D5 as an Internal Standard:

| Parameter | Description | Relevance in Edaravone Studies |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the peak exposure to Edaravone after administration. |

| Tmax | Time at which the Cmax is observed. | Provides information on the rate of absorption. |

| AUC | Area under the plasma drug concentration-time curve. | Represents the total drug exposure over time. |

| t1/2 | Elimination half-life. | Determines the time it takes for the drug concentration to decrease by half. |

| CL | Clearance. | Measures the volume of plasma from which the drug is completely removed per unit of time. |

| Vd | Volume of distribution. | Indicates the extent of drug distribution in the body tissues. |

In Vitro Studies

In vitro studies using cell cultures are crucial for investigating the mechanism of action of Edaravone at a molecular level. These studies often involve exposing cells to Edaravone and then measuring various cellular responses. Edaravone-D5 is used in the analytical methods to quantify the concentration of Edaravone in the cell culture media or cell lysates, ensuring accurate dose-response relationships are established.

Examples of In Vitro Applications:

-

Neuroprotection Assays: Quantifying Edaravone uptake in neuronal cell lines exposed to oxidative stress.

-

Anti-inflammatory Studies: Measuring Edaravone concentrations in studies investigating its effect on inflammatory pathways in microglial cells.[7]

-

Metabolism Studies: Using liver microsomes to study the metabolic pathways of Edaravone, with Edaravone-D5 as a tool for accurate quantification of the parent drug and its metabolites.

In Vivo Studies

In vivo studies in animal models are essential for evaluating the efficacy and safety of Edaravone in a whole-organism context. These studies are critical for bridging the gap between preclinical and clinical research. The use of Edaravone-D5 is indispensable for correlating the observed pharmacological effects with the systemic exposure to Edaravone.

Examples of In Vivo Applications:

-

Animal Models of ALS: In transgenic mouse models of ALS, Edaravone-D5 is used to measure plasma and central nervous system concentrations of Edaravone to establish a pharmacokinetic-pharmacodynamic (PK/PD) relationship with neuroprotective outcomes.[8]

-

Animal Models of Ischemic Stroke: Following induced stroke in rodents, Edaravone is administered, and its concentration in brain tissue and plasma is accurately determined using Edaravone-D5 to assess its ability to cross the blood-brain barrier and exert its therapeutic effects.[9][10]

-

Toxicology Studies: In safety and toxicology studies, Edaravone-D5 helps in the precise measurement of Edaravone levels to establish safe dosage ranges.

Experimental Protocols: A Representative LC-MS/MS Method

The following is a generalized protocol for the quantification of Edaravone in plasma samples using Edaravone-D5 as an internal standard. This protocol is a composite of methodologies frequently reported in the literature.[6][11][12]

Objective

To accurately quantify the concentration of Edaravone in plasma samples obtained from in vivo or in vitro studies.

Materials and Reagents

-

Edaravone reference standard

-

Edaravone-D5 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological plasma samples

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18)

Procedure

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Edaravone and Edaravone-D5 in methanol.

-

Create a series of calibration standards by spiking known concentrations of Edaravone into blank plasma.

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of the Edaravone-D5 internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject a small volume (e.g., 5 µL) of the prepared sample onto the analytical column.

-

Use a mobile phase gradient of water with 0.1% formic acid and acetonitrile to separate Edaravone and Edaravone-D5 from other plasma components.

-

-

Mass Spectrometric Detection:

-

Utilize an ESI source in positive ion mode.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for Edaravone (e.g., 175.1 → 133.0) and Edaravone-D5 (e.g., 180.1 → 80.9).[6]

-

-

-

Data Analysis:

-

Calculate the peak area ratio of Edaravone to Edaravone-D5.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Edaravone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathway of Edaravone's Neuroprotective Action

Caption: Edaravone's neuroprotective mechanism via ROS scavenging.

Experimental Workflow for Pharmacokinetic Analysis

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. als.org [als.org]

- 3. drugs.com [drugs.com]

- 4. Edaravone D5 | C10H10N2O | CID 46215970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Edaravone-D5 - Analytica Chemie [analyticachemie.in]

- 6. Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Edaravone on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]

- 8. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel LC-MS-MS Method With an Effective Antioxidant for the Determination of Edaravone, a Free-Radical Scavenger in Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Edaravone-D5: Commercial Availability, Analysis, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated form of Edaravone, Edaravone-D5. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed information on its commercial availability, analytical methodologies, and the mechanistic pathways of its non-deuterated counterpart.

Commercial Availability and Suppliers

Edaravone-D5, a stable isotope-labeled version of the neuroprotective drug Edaravone, is available from a variety of commercial suppliers. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of Edaravone in biological matrices. Sourcing high-purity Edaravone-D5 is critical for reliable experimental outcomes. A certificate of analysis (CoA) should always be requested from the supplier to verify the product's specifications.

Below is a summary of prominent suppliers and their reported product specifications for Edaravone-D5.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability |

| Simson Pharma Limited | E220017 | - | 1228765-67-0 | C₁₀H₅D₅N₂O | 179.23 | In Stock[1] |

| MedChemExpress | HY-B0099S | 99.52% | 1228765-67-0 | C₁₀H₅D₅N₂O | 179.23 | 2-4 weeks |

| ChemScene | CS-0111446 | ≥98% | 1228765-67-0 | C₁₀H₅D₅N₂O | 179.23 | - |

| Clinivex | - | - | - | - | - | In Stock |

| CD Bioparticles | CDDAPI24-001-L | - | - | - | 174.2 (unlabeled) | - |

| Adva Tech Group Inc. | - | >95% (HPLC) | - | - | - | - |

| TLC Pharmaceutical Standards | E-5328-10MG | - | - | - | - | - |

| Clearsynth | CS-Y-00158 | ≥90% (HPLC) | 1228765-67-0 | C₁₀H₅D₅N₂O | 179.23 | - |

| SynZeal | SZ-E043D01 | - | 1228765-67-0 | C₁₀H₅D₅N₂O | 179.2 | Synthesis on demand |

| Aquigen Bio Sciences | - | - | 1228765-67-0 | C₁₀H₅D₅N₂O | 179.2 | Custom Synthesis |

Experimental Protocols: Quantification of Edaravone using Edaravone-D5 Internal Standard

The primary application of Edaravone-D5 is as an internal standard for the accurate quantification of Edaravone in biological samples, such as plasma, urine, and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed protocol adapted from published methodologies.[2]

Materials and Reagents

-

Edaravone (analyte)

-

Edaravone-D5 (internal standard)[2]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine)

-

Agilent 1290 Infinity II UHPLC system (or equivalent)[2]

-

Agilent 6490 triple quadrupole mass spectrometer (or equivalent)[2]

-

Acclaim Polar Advantage II C18 column (2.1 × 100 mm, 3 μm) (or equivalent)[2]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Edaravone and Edaravone-D5 in methanol to prepare individual stock solutions of 1 mg/mL.[2] Store stock solutions at -20°C.[2]

-

Working Standard Solutions:

-

Edaravone: Prepare a series of working standard solutions by diluting the Edaravone stock solution with 50% methanol to achieve concentrations ranging from 0.02 to 20 µg/mL.[2]

-

Edaravone-D5 (Internal Standard): Prepare a working internal standard (IS) solution of 20 ng/mL by diluting the Edaravone-D5 stock solution with 50% methanol.[2]

-

-

Stability Enhancement: Add 5 µL of 20% formic acid to each working solution to improve the stability of Edaravone.[2]

Sample Preparation (Protein Precipitation Method)

-

Pipette 50 µL of the biological sample (plasma, urine, etc.) into a microcentrifuge tube.

-

Add 10 µL of the 20 ng/mL Edaravone-D5 internal standard working solution.

-

Add 150 µL of acetonitrile.[2]

-

Vortex the mixture for 3 minutes.[2]

-

Centrifuge at 15,000 × g for 5-10 minutes at 4°C.[2]

-

Carefully transfer the supernatant to a clean tube or vial for analysis.

-

Inject 5 µL of the supernatant into the UHPLC-MS/MS system.[2]

UHPLC-MS/MS Conditions

-

UHPLC System: Agilent 1290 Infinity II or equivalent.[2]

-

Column: Acclaim Polar Advantage II C18 (2.1 × 100 mm, 3 μm).[2]

-

Column Temperature: 40°C.[2]

-

Autosampler Temperature: 4°C.[2]

-

Mobile Phase:

-

A: Distilled water

-

B: Acetonitrile

-

Isocratic elution with A:B = 55:45.[2]

-

-

Flow Rate: 0.2 mL/min.[2]

-

Injection Volume: 5 µL.[2]

-

Total Run Time: 5 minutes.[2]

-

Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent.[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Edaravone to Edaravone-D5 against the concentration of the Edaravone standards. Use the regression equation from the calibration curve to determine the concentration of Edaravone in the unknown biological samples.

Signaling Pathways and Mechanism of Action

Edaravone is a potent free radical scavenger, and its neuroprotective effects are primarily attributed to its antioxidant properties.[3] It effectively quenches harmful reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage. The following diagrams illustrate the key mechanistic pathways of Edaravone.

Caption: Edaravone's direct free radical scavenging mechanism.

Edaravone's antioxidant activity also involves the modulation of endogenous antioxidant pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) and AHR (Aryl Hydrocarbon Receptor) signaling pathways.

Caption: Edaravone's modulation of the AHR and Nrf2 antioxidant pathways.

Conclusion

Edaravone-D5 is an essential tool for researchers engaged in the study of Edaravone's pharmacokinetics and metabolism. Its commercial availability from multiple suppliers allows for its procurement for research purposes. The provided experimental protocol for LC-MS/MS analysis serves as a detailed guide for its application as an internal standard. Furthermore, understanding the free radical scavenging and signaling pathway modulation of Edaravone provides a deeper insight into its therapeutic potential, which is crucial for ongoing and future drug development efforts in neurodegenerative diseases.

References

- 1. Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel LC-MS-MS Method With an Effective Antioxidant for the Determination of Edaravone, a Free-Radical Scavenger in Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Edaravone D5 CAS number and molecular formula.

This technical guide provides a comprehensive overview of Edaravone D5, a deuterated analog of Edaravone. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and mechanisms of action.

Core Compound Information

This compound is a stable, isotopically labeled form of Edaravone, a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. The deuteration of the phenyl group provides a valuable tool for pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays.

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 1228765-67-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₅D₅N₂O | [2][3][4][5] |

| Molecular Weight | 179.23 g/mol | [1][2][3][4][5] |

| IUPAC Name | 5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one | [1] |

| Synonyms | Edaravone-d5, MCI-186-d5 | [1][2][6] |

| Appearance | Pale beige to white solid | [3][7] |

| Solubility | Soluble in DMSO | [3] |

| Storage | 2-8°C | [3][4] |

Mechanism of Action and Signaling Pathways

Edaravone exerts its neuroprotective effects through multiple mechanisms, primarily centered on its potent antioxidant properties. It functions as a free radical scavenger, mitigating oxidative stress which is a key pathological feature in neurodegenerative diseases.[8] Recent research has elucidated several signaling pathways that are modulated by Edaravone.

One of the primary mechanisms of Edaravone's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1).[8][9] This pathway enhances the cellular defense against oxidative damage.

Recent studies have shown that Edaravone can bind to and activate the Aryl Hydrocarbon Receptor (AHR).[10][11] Upon activation, AHR translocates to the nucleus and promotes the expression of cytoprotective genes, some of which overlap with the Nrf2 pathway, further contributing to its antioxidant and neuroprotective effects.[10][11]

Edaravone has also been found to activate the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway.[12] This pathway is crucial for the survival and maintenance of motor neurons. Edaravone's ability to enhance this signaling cascade suggests a neurotrophic mechanism of action, contributing to its therapeutic effects in ALS.[12]

Experimental Protocols

The following sections detail key experimental methodologies relevant to the study of Edaravone.

A validated, stability-indicating RP-HPLC method is crucial for the accurate quantification of Edaravone in pharmaceutical formulations and biological samples. The following protocol is based on established methods.[13][14][15][16][17]

3.1.1. Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm).[13][14][15][16]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-15 min: Linear gradient to 5% A, 95% B

-

15-20 min: 5% A, 95% B

-

20-25 min: Linear gradient to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.[17]

-

Injection Volume: 20 µL.[17]

-

Column Temperature: 30°C.

-

Detection Wavelength: 260 nm.[17]

3.1.2. Standard and Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range of 5-100 µg/mL.

-

Sample Preparation: Dilute samples to fall within the linear range of the assay.

3.1.3. Method Validation

The method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13][14][15][16]

The following protocol is a representative example of Edaravone administration in a mouse model of neurodegeneration, based on published studies.[18]

3.2.1. Animal Model

3.2.2. Dosing and Administration

-

Drug Formulation: Edaravone dissolved in saline.

-

Dose: 40 mg/kg body weight.[18]

-

Route of Administration: Daily intraperitoneal (i.p.) injection.

-

Treatment Duration: 95-100 days.[18]

-

Control Group: Administered an equivalent volume of saline.

3.2.3. Outcome Measures

-

Behavioral Tests: Rotarod, open field test, gait analysis.[18]

-

Histological Examination: Brain tissue analysis for neurodegeneration markers.

-

Biochemical Analyses: Measurement of oxidative stress markers, inflammatory cytokines, and neurotrophic factors.

Clinical Administration

In clinical settings, Edaravone is administered intravenously or as an oral suspension for the treatment of ALS.[19]

-

Intravenous (IV) Infusion: The standard dosage is 60 mg administered over a 60-minute IV infusion.[19]

-

Oral Suspension: An oral formulation is available, with dosing regimens designed to provide comparable exposure to the IV formulation.[20][21]

This technical guide provides a foundational understanding of this compound, its properties, mechanisms, and relevant experimental protocols. For further details, researchers are encouraged to consult the cited literature.

References

- 1. This compound | C10H10N2O | CID 46215970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Edaravone-D5 - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Edaravone-D5 - Analytica Chemie [analyticachemie.in]

- 5. This compound | CAS No- 1228765-67-0 | Simson Pharma Limited [simsonpharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification [mdpi.com]

- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 21. Bioequivalence Study of Oral Suspension and Intravenous Formulation of Edaravone in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Edaravone and its Analogs

To the Intended Audience of Researchers, Scientists, and Drug Development Professionals:

This technical guide provides a comprehensive overview of the neuroprotective effects of edaravone, a potent free radical scavenger. The initial scope of this document was to include a comparative analysis with a deuterated analog. However, a thorough review of the current scientific literature did not yield sufficient public data on a deuterated version of edaravone.

Therefore, this guide has been adapted to focus on edaravone and its notable analog, edaravone dexborneol , for which comparative clinical data exists. This document synthesizes preclinical and clinical findings, details experimental methodologies, and visualizes key biological pathways to serve as a valuable resource for ongoing research and development in neuroprotective therapeutics.

Introduction: Edaravone and the Rationale for Analog Development

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a small-molecule antioxidant that has demonstrated neuroprotective activity in conditions characterized by oxidative stress and neuroinflammation, such as acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism of action is primarily attributed to its potent scavenging of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons and other cells.[2][3] Edaravone's ability to cross the blood-brain barrier allows it to exert its effects within the central nervous system.[1]

The development of edaravone analogs, such as edaravone dexborneol, aims to enhance its therapeutic efficacy. Edaravone dexborneol is a combination of edaravone and (+)-borneol, an agent with anti-inflammatory properties.[4][5] The synergistic action of these two components is intended to provide a more robust neuroprotective effect than edaravone alone.[4]

Core Mechanisms and Signaling Pathways

Edaravone's neuroprotective effects are multifactorial, extending beyond simple ROS scavenging. It modulates several intracellular signaling pathways crucial for neuronal survival and response to injury.

Oxidative Stress and the Nrf2 Pathway

A primary mechanism of edaravone is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1][6] Under conditions of oxidative stress, edaravone promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[6]

Modulation of Nitric Oxide Synthase (NOS) Isoforms

Edaravone has been shown to differentially regulate the expression of nitric oxide synthase (NOS) isoforms. It promotes the expression of endothelial NOS (eNOS), which is beneficial for cerebral blood flow, while decreasing the expression of neuronal NOS (nNOS) and inducible NOS (iNOS), which can be detrimental in ischemic conditions by contributing to the formation of peroxynitrite.[2][3]

BDNF-TrkB Signaling Pathway

Evidence suggests that edaravone's neuroprotective effects are also linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway.[1] This pathway is essential for neuronal survival, growth, and repair.

Quantitative Data: Preclinical and Clinical Efficacy

The following tables summarize key quantitative data from studies evaluating the efficacy of edaravone and its analog, edaravone dexborneol.

Table 1: Preclinical Efficacy of Edaravone in Animal Models

| Model | Species | Key Outcome Measure | Edaravone Effect | Citation |

| Focal Cerebral Ischemia | Rat | Infarct Volume | Significantly decreased | [7] |

| Traumatic Brain Injury | Rat | Neuronal Number (CA3) | Significantly increased | [8] |

| Wobbler Mouse (ALS model) | Mouse | Muscle Weakness | Significantly attenuated | |

| Pilocarpine-Induced Status Epilepticus | Rat | Hippocampal Cell Loss | Significantly prevented |

Table 2: Comparative Clinical Efficacy of Edaravone vs. Edaravone Dexborneol in Acute Ischemic Stroke

| Parameter | Edaravone Dexborneol Group | Edaravone Group | Odds Ratio (95% CI) | P-value | Citation |

| Proportion of Patients with Good Functional Outcome (mRS score ≤1) at Day 90 | 67.18% (393/585) | 58.97% (342/580) | 1.42 (1.12–1.81) | 0.004 | [4][5] |

mRS: modified Rankin Scale

Detailed Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the neuroprotective effects of edaravone.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to simulate focal cerebral ischemia.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded using an intraluminal filament. The occlusion is maintained for a specific duration (e.g., 2 hours) followed by reperfusion.

-

Drug Administration: Edaravone (e.g., 3 mg/kg) or vehicle is administered intravenously, often at the time of reperfusion.

-

Outcome Assessment:

-

Neurological Deficit Scoring: A graded scale is used to assess motor and behavioral deficits at various time points post-surgery.

-

Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to quantify the ischemic lesion size.

-

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

This model simulates ischemic conditions in a controlled cellular environment.

-

Cell Culture: Primary neurons are cultured from fetal rat brains.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2, 5% CO2) for a defined period.

-

Treatment: Edaravone is added to the culture medium at various concentrations, either before, during, or after the OGD insult.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the medium.

-

Measurement of Oxidative Stress: Levels of ROS can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

Clinical Trial Protocol: Edaravone Dexborneol vs. Edaravone for Acute Ischemic Stroke

-

Study Design: A multicenter, randomized, double-blind, comparative phase III clinical trial.[5]

-

Inclusion Criteria: Patients aged 35 to 80 years, diagnosed with acute ischemic stroke, with a National Institutes of Health Stroke Scale (NIHSS) score between 4 and 24, and within 48 hours of stroke onset.[5]

-

Randomization and Treatment: Patients are randomized 1:1 to receive either a 14-day infusion of edaravone dexborneol or edaravone.[5]

-

Primary Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤1 at day 90 post-randomization.[5]

Conclusion and Future Directions

Edaravone has established itself as a significant neuroprotective agent, primarily through its potent antioxidant and anti-inflammatory activities. Its ability to modulate key signaling pathways like Nrf2 and BDNF-TrkB underscores its multifaceted mechanism of action. The development of analogs like edaravone dexborneol demonstrates a promising strategy to enhance efficacy, with clinical data suggesting improved functional outcomes in acute ischemic stroke compared to edaravone alone.[4][5]

Future research should continue to explore novel analogs and formulations to optimize the pharmacokinetic and pharmacodynamic properties of edaravone. Further elucidation of its downstream signaling targets will be crucial for identifying new therapeutic opportunities and for designing more effective combination therapies for a range of neurodegenerative and ischemic conditions. High-quality preclinical studies are essential to inform the design of robust clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]